molecular formula C12H8BrNO2 B8355692 (4-Bromophenyl)(3-hydroxy-2-pyridinyl)methanone

(4-Bromophenyl)(3-hydroxy-2-pyridinyl)methanone

Cat. No.: B8355692
M. Wt: 278.10 g/mol
InChI Key: NMVDNZPJGGWNTM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3-hydroxy-2-pyridinyl)methanone is a useful research compound. Its molecular formula is C12H8BrNO2 and its molecular weight is 278.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

(4-bromophenyl)-(3-hydroxypyridin-2-yl)methanone

InChI

InChI=1S/C12H8BrNO2/c13-9-5-3-8(4-6-9)12(16)11-10(15)2-1-7-14-11/h1-7,15H

InChI Key

NMVDNZPJGGWNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

48.5 g (205.5 mM) of 1,4-dibromobenzene are added dropwise to a mixture containing one crystal of iodine and 5 g (205.5 mM) of magnesium metal covered with 150 ml of THF. The mixture is stirred at the reflux temperature of the solvent for 2 hours and then cooled to 10° C. 12.34 g (102.7 mM) of 2-cyano-3-pyridinol are then added dropwise. The reaction medium is heated at the reflux temperature of the solvent for 3 hours, then stirred for 18 h at room temperature and then treated with 300 ml of 0.5 N sulfuric acid. The solvents are driven off under reduced pressure and the residual aqueous phase is brought to pH 4 by adding a necessary and sufficient amount of 2 N sodium hydroxide solution. The neutralized mixture is extracted with dichloromethane and the organic phase is dried over magnesium sulfate. After evaporation of the solvent, the expected product is obtained in the form of a yellow solid with a yield of 35%.
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35%

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